N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide” are not directly available. A related compound, N’-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-pyridinecarbohydrazonamide, has a density of 1.2±0.1 g/cm^3, a boiling point of 489.0±55.0 °C at 760 mmHg, and a molar refractivity of 80.1±0.5 cm^3 .Mechanism of Action
Target of Action
N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has been found to inhibit bacterial RNA polymerase (RNAP), which is involved in the synthesis of RNAs in bacteria . This compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The interaction with this region inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the normal functioning of bacterial cells, affecting their ability to synthesize proteins and replicate. This leads to the death of the bacterial cells, thereby exhibiting its antimicrobial activity .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting RNAP, it prevents the bacteria from synthesizing necessary proteins, leading to their death .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-7-3-4-8(10(5-7)18-2)13-11(16)9-6-12-15-14-9/h3-6H,1-2H3,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVXHLBQRWXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NNN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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